2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene
Overview
Description
2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene (also known as 2-BHFP) is an organic compound that has been studied in recent years for its potential applications in a variety of fields, including scientific research, drug synthesis, and industrial applications. 2-BHFP is a fluorinated aryl bromide, and its unique properties make it a valuable tool for many experiments.
Scientific Research Applications
Heat Capacity and Thermodynamic Properties
Research on similar fluorinated compounds, like 1-bromoperfluorooctane, reveals insights into their thermodynamic properties. The study by Varushchenko et al. (1997) measured the heat capacities of crystalline and liquid 1-bromoperfluorooctane, finding that it can exist in metastable and stable solid forms, with discoveries of solid-to-solid transitions and fusion temperatures. Such studies are crucial for understanding the physical properties and stability of fluorinated compounds under different temperature conditions (Varushchenko, Druzhinina, & Sorkin, 1997).
Synthesis and Electrophilic Reactivity
Martin et al. (1995) reported on the synthesis and electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, starting from commercially available hexafluoroacetone. The study highlights the compound's reactivity towards various nucleophiles, offering a pathway to substitution products or those arising from allylic rearrangement depending on the nucleophile's nature. This research underpins the synthetic versatility and potential applications of fluorinated and brominated compounds in creating more complex molecules (Martin, Molines, & Wakselman, 1995).
Novel Organometallics and Cross-Coupling Reactions
The development of novel fluorine-containing organometallics, such as the study by Kajimoto et al. (2021), showcases the preparation and applications of tetrafluoroethylenated zinc reagent. This organozinc reagent demonstrates thermal stability and can participate in cross-coupling reactions with acyl chlorides or iodoarenes, leading to CF2CF2-containing organic molecules. Such research contributes to the expanding toolkit for synthesizing fluorinated molecules, which are essential in various fields including pharmaceuticals, agrochemicals, and materials science (Kajimoto, Yamada, & Konno, 2021).
Advanced Materials and Polymer Science
In the realm of materials science, the manipulation of brominated and fluorinated compounds is critical for developing new materials with desired properties. For instance, the use of 4-bromoanisole as a processing additive to control the morphology and crystallization in semiconducting polymer blends demonstrates the potential of such compounds in optimizing the performance of organic photovoltaic devices (Liu et al., 2012).
Properties
IUPAC Name |
2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF7/c1-2(6)3(7,8)4(9,10)5(11,12)13/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBHBVFIWWDGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(F)(F)F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371288 | |
Record name | 2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96916-53-9 | |
Record name | 2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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